diethyl {2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octan-3-yl}phosphonate
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Description
Diethyl (2,2-dioxidoquinuclidin-3-yl)phosphonate is a chemical compound with the molecular formula C10H20NO5PS and a molecular weight of 297.31 . It is stored at room temperature and has a physical form of oil .
Synthesis Analysis
The synthesis of phosphonates like Diethyl (2,2-dioxidoquinuclidin-3-yl)phosphonate often involves the action of trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . A two-step procedure involving a transesterification between a diol and diethyl phosphite followed by a palladium-catalyzed coupling of the so-obtained cyclic phosphite with vinyl bromide has been suggested .Molecular Structure Analysis
The InChI code for Diethyl (2,2-dioxidoquinuclidin-3-yl)phosphonate is 1S/C10H20NO5PS/c1-3-15-17(12,16-4-2)10-9-5-7-11(8-6-9)18(10,13)14/h9-10H,3-8H2,1-2H3 .Physical and Chemical Properties Analysis
Diethyl (2,2-dioxidoquinuclidin-3-yl)phosphonate is an oil that is stored at room temperature .Safety and Hazards
Future Directions
Phosphotyrosine derivatives provide useful chemical tools to study protein phosphorylation/dephosphorylation, and as such represent attractive starting points for the development of binding ligands and chemical probes to study biology, and for inhibitor and degrader drug design . Therefore, compounds like Diethyl (2,2-dioxidoquinuclidin-3-yl)phosphonate could have potential applications in these areas.
Properties
IUPAC Name |
3-diethoxyphosphoryl-2λ6-thia-1-azabicyclo[2.2.2]octane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO5PS/c1-3-15-17(12,16-4-2)10-9-5-7-11(8-6-9)18(10,13)14/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTSFEJZIJYJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1C2CCN(S1(=O)=O)CC2)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO5PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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